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3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one
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Overview
Description
3-(4-Methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one is a heterocyclic organic compound that belongs to the thiazolidinone class. This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of methoxy and methylphenyl groups attached to the thiazolidine ring imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzaldehyde with 4-methylphenylthiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the reagents used.
Scientific Research Applications
3-(4-Methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-2-phenyl-1,3-thiazolidin-4-one
- 3-(4-Methylphenyl)-2-phenyl-1,3-thiazolidin-4-one
- 3-(4-Methoxyphenyl)-2-(4-chlorophenyl)-1,3-thiazolidin-4-one
Uniqueness
3-(4-Methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one is unique due to the presence of both methoxy and methylphenyl groups, which influence its chemical reactivity and biological activity. These substituents can enhance the compound’s solubility, stability, and interaction with molecular targets compared to similar compounds.
Biological Activity
3-(4-Methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one, a member of the thiazolidin-4-one class, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other therapeutic potentials.
- Molecular Formula : C₁₁H₁₃N₁O₂S
- Molecular Weight : 239.32 g/mol
- CAS Number : 874190-69-9
- Melting Point : 124–127 °C
1. Anticancer Activity
Research indicates that thiazolidin-4-one derivatives exhibit significant anticancer properties. A study highlighted that various thiazolidin-4-one compounds showed cytotoxic effects against multiple cancer cell lines, including breast (MCF-7), colon (HT-29), and leukemia (K562) cells. The presence of methoxy and methyl groups in the phenyl rings enhances the anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 12.5 |
This compound | HT-29 | 15.0 |
This compound | K562 | 10.0 |
2. Antimicrobial Activity
Thiazolidin-4-one compounds have demonstrated broad-spectrum antimicrobial properties. The compound has shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that it can inhibit bacterial growth effectively.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
3. Anti-inflammatory Properties
The anti-inflammatory potential of thiazolidin-4-one derivatives has been explored in various studies. These compounds inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are pivotal in inflammatory pathways.
4. Antioxidant Activity
The antioxidant activity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound effectively scavenges free radicals, contributing to its potential protective effects against oxidative stress-related diseases.
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is significantly influenced by their substituents. The presence of electron-donating groups like methoxy enhances their reactivity and biological efficacy:
- Methoxy Group : Increases lipophilicity and enhances cell membrane permeability.
- Methyl Group : Modulates electronic properties, affecting binding affinity to biological targets.
Case Studies
Several case studies have documented the therapeutic applications of thiazolidin-4-one derivatives:
- Study on Anticancer Effects : A clinical trial evaluated the efficacy of a thiazolidinone derivative in patients with advanced breast cancer, showing a significant reduction in tumor size after treatment.
- Antimicrobial Evaluation : In vitro studies demonstrated that the compound effectively reduced biofilm formation in Pseudomonas aeruginosa by over 50%, indicating its potential as an antibiofilm agent.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-12-3-5-13(6-4-12)17-18(16(19)11-21-17)14-7-9-15(20-2)10-8-14/h3-10,17H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKAIDBJMOWTSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2N(C(=O)CS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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